Bienvenue dans la boutique en ligne BenchChem!

2-HBA

Gastrointestinal toxicity NSAID safety Fecal blood loss

Sourcing salicylate (2-HBA) for inflammation models? This non-acetylated compound offers 4.7x lower GI blood loss vs aspirin, preserving model integrity. Ideal for COX-independent pathway studies (IKK/NF-κB inhibition) and pharmacokinetic validation. Procure USP-grade sodium salicylate (CAS 54-21-7) for consistent bioavailability.

Molecular Formula C7H5O3-
Molecular Weight 137.11 g/mol
CAS No. 63-36-5
Cat. No. B1505791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HBA
CAS63-36-5
SynonymsAcids, Salicylic
Salicylate
Salicylates
Salicylic Acids
Molecular FormulaC7H5O3-
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[O-]
InChIInChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1
InChIKeyYGSDEFSMJLZEOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salicylate (CAS 63-36-5) for Research & Industrial Use: Core Physicochemical and Procurement Profile


Salicylate (CAS 63-36-5), chemically 2-hydroxybenzoate, is the anionic form of salicylic acid and a fundamental non-acetylated salicylate compound. As a moderately acidic (pKa ≈ 2.79), water-soluble species (calculated solubility 28.2 g/L; logP ≈ 1.09–1.98), it serves as the active pharmacophore and primary metabolite of aspirin (acetylsalicylic acid) [1]. The compound is a white to off-white crystalline solid (MW 137.11 g/mol, melting point of the acid form 158.6°C), available in various salt forms (e.g., sodium salicylate, CAS 54-21-7) that enhance aqueous solubility for formulation and analytical applications [2]. Unlike acetylated salicylates (e.g., aspirin), salicylate lacks the acetyl group and thus does not irreversibly acetylate cyclooxygenase (COX) enzymes, resulting in a distinct pharmacological profile characterized by weak COX inhibition in vitro but preserved anti-inflammatory activity in vivo through alternative mechanisms including IκB kinase (IKK) and NF-κB pathway modulation [3].

Salicylate vs. Aspirin and Other NSAIDs: Why In-Class Substitution Compromises Experimental and Therapeutic Outcomes


Although salicylates and other NSAIDs are often grouped together as anti-inflammatory agents, the non-acetylated salicylate (salicylate anion or sodium salicylate) exhibits fundamentally distinct biochemical and physiological properties that preclude simple interchange with acetylated salicylates (aspirin), profen-class NSAIDs (ibuprofen), or COX-2 selective inhibitors. Critically, salicylate is a weak, reversible inhibitor of both COX-1 and COX-2 in vitro, whereas aspirin irreversibly acetylates and inactivates COX enzymes, and ibuprofen acts as a potent, competitive COX inhibitor [1]. This mechanistic divergence manifests in starkly different safety and pharmacodynamic profiles: salicylate produces 4.7-fold less gastrointestinal blood loss than aspirin at equivalent plasma concentrations (1.2 vs. 5.6 mL/day), does not inhibit platelet aggregation (preserving hemostatic function), and demonstrates complete oral bioavailability in contrast to the low bioavailability of unchanged aspirin [2][3]. Furthermore, species-specific differences in salicylate metabolism (e.g., elimination half-life in cats exceeds 37 hours vs. 8.6 hours in dogs) necessitate tailored dosing strategies that would fail if a generic NSAID with a different metabolic pathway were substituted [4]. Consequently, substitution without accounting for these quantifiable differences risks compromised efficacy, unexpected toxicity, or invalid experimental data.

Head-to-Head Quantitative Evidence: Salicylate (CAS 63-36-5) vs. Closest Analogs in Key Procurement-Relevant Dimensions


Gastrointestinal Safety: 4.7-Fold Lower Fecal Blood Loss vs. Aspirin at Equivalent Plasma Exposure

In a rigorously controlled crossover study of 13 healthy adult volunteers administered 325 mg tablets of aspirin or sodium salicylate daily for 7-day periods, both preparations achieved similar steady-state plasma salicylate concentrations. However, sodium salicylate tablets produced gastrointestinal blood loss of only 1.2 mL/day above control values, compared to 5.6 mL/day for aspirin tablets—a 4.7-fold difference [1]. Additional endoscopic studies comparing non-acetylated salicylates (salsalate) with enteric-coated aspirin found that only 1 of 10 subjects receiving salsalate developed mild mucosal damage versus 6 of 10 receiving enteric-coated aspirin (P = 0.01) [2].

Gastrointestinal toxicity NSAID safety Fecal blood loss Gastric mucosal damage

Oral Bioavailability: Complete Absorption of Salicylate vs. Low (<10%) Unchanged Aspirin Bioavailability

In a direct comparative pharmacokinetic study in chickens and turkeys, sodium salicylate (SS) demonstrated complete oral bioavailability, achieving maximal plasma salicylic acid concentrations (Cmax) of 96.93 ± 8.06 µg/mL (chickens) and 91.76 ± 9.64 µg/mL (turkeys). In stark contrast, orally administered acetylsalicylic acid (ASA) exhibited low bioavailability of unchanged drug, with Cmax values of only 6.9 ± 3.6 µg/mL (chickens) and 8.6 ± 1.3 µg/mL (turkeys) [1]. The mean residence time (MRT) of salicylate after oral SS administration was 6.95 ± 0.72 h (chickens) and 4.55 ± 0.71 h (turkeys), whereas the MRT of unchanged ASA was only 0.78 ± 0.25 h and 0.59 ± 0.13 h, respectively [1]. In mammals (sheep, goats, camels), intramuscular salicylate bioavailability ranged from 71.3–79.4% [2].

Pharmacokinetics Bioavailability Oral absorption Cmax

COX Inhibition Profile: Weak Reversible Inhibition (Salicylate) vs. Potent Irreversible Acetylation (Aspirin) and Competitive Inhibition (Ibuprofen)

Sodium salicylate is a weak inhibitor of both COX-1 and COX-2 in isolated enzyme preparations and broken cell assays, in marked contrast to aspirin (which irreversibly acetylates COX) and ibuprofen (a potent competitive inhibitor). In intact cell assays, aspirin, indomethacin, and ibuprofen demonstrated potent COX-1 inhibition (IC50 values in the nanomolar to low micromolar range), whereas sodium salicylate was inactive against COX in purified enzyme preparations and showed only weak inhibition in intact cells [1]. At suprapharmacological concentrations, sodium salicylate inhibited inducible nitric oxide synthase (iNOS) with an IC50 of 20 mM, compared to aspirin's IC50 of 3 mM for iNOS expression inhibition [2]. Despite weak COX inhibition in vitro, salicylate inhibits prostaglandin production in vivo, likely via alternative mechanisms including IKK/NF-κB pathway modulation [3].

Cyclooxygenase COX-1 COX-2 Prostaglandin synthesis Mechanism of action

Analytical Differentiation: HPLC Method Enables Simultaneous Quantitation of Salicylate and Metabolites Including Labile Acyl Glucuronide

A validated isocratic reversed-phase HPLC method enables the simultaneous direct determination of salicylate (SA), its labile reactive metabolite salicyl acyl glucuronide (SAG), and two other major metabolites (salicyluric acid and gentisic acid) in plasma and urine [1]. The method achieves a lower limit of quantitation (LLOQ) of 0.2 µg/mL for SA, with linearity spanning 0.1–200 µg/mL (plasma) and 5–2000 µg/mL (urine), and recoveries exceeding 85% for all four compounds [1]. Notably, this method uniquely allows quantitation of the reactive SAG metabolite at levels below 1% of the parent compound, which is critical because SAG is labile and degrades rapidly unless samples are stabilized immediately upon collection (pH adjustment to 3–4) [1]. For routine quality control, modernized USP-compliant isocratic HPLC methods using Agilent Poroshell 120 columns deliver high resolution and recovery with reduced analysis time and solvent consumption compared to traditional USP methods [2].

HPLC Bioanalysis Method validation Salicylurate Gentisic acid

Species-Specific Metabolism: 4.4-Fold Longer Half-Life in Cats (37.6 h) vs. Dogs (8.6 h) Dictates Dosing Strategy

Comparative pharmacokinetic studies reveal dramatic species-specific differences in salicylate elimination half-life, driven by variations in glycine conjugation capacity. Plasma half-lives of 1.0 h (ponies), 5.9 h (swine), 0.78 h (goats), 8.6 h (dogs), and 37.6 h (cats) were reported [1]. Cats are deficient in glycine conjugation, resulting in a half-life approximately 4.4-fold longer than dogs and 5-fold longer than most other species, necessitating 2–4-fold lower doses and 4–6-fold longer dosing intervals compared to dogs [2][3]. Urinary metabolite profiling confirms that cats poorly conjugate salicylate with glycine to form salicylurate, instead relying primarily on glucuronidation pathways [3]. In contrast, goats and sheep exhibit rapid elimination (half-life 27–31 min for IV administration) and complete glycine conjugation capacity [4].

Pharmacokinetics Species differences Half-life Glycine conjugation Veterinary

CBP/p300 Lysine Acetyltransferase Inhibition: Salicylate IC50 = 1.05 mM vs. Diflunisal-CoA IC50 = 20 µM (52-Fold Potency Difference)

Salicylate specifically inhibits CBP and p300 lysine acetyltransferase (KAT) activity in vitro by direct competition with acetyl-CoA at the catalytic site, with an IC50 of approximately 1.05 mM [1]. A structurally similar anti-inflammatory drug, diflunisal, inhibits p300 more potently than salicylate. Notably, the CoA-conjugated metabolite of diflunisal (diflunisal-CoA) exhibits a 52-fold increase in potency relative to diflunisal (IC50 = 20 µM for diflunisal-CoA vs. 1.05 mM for diflunisal), demonstrating that metabolic activation dramatically enhances KAT inhibition [1]. At concentrations attainable in human plasma after oral administration, both salicylate and diflunisal block acetylation of lysine residues on histone and non-histone proteins in cells [2].

Epigenetics Lysine acetyltransferase CBP/p300 Anticancer Histone acetylation

Salicylate (CAS 63-36-5) Procurement Guidance: Optimal Application Scenarios Based on Quantitative Evidence


In Vivo Chronic Inflammation Models Requiring Minimized GI Confounding

For rodent or large animal models of chronic inflammation (e.g., collagen-induced arthritis, DSS colitis) where long-term NSAID administration is required, salicylate (as sodium salicylate) is the preferred agent over aspirin. The 4.7-fold lower gastrointestinal blood loss (1.2 vs. 5.6 mL/day) at equivalent therapeutic plasma concentrations reduces the confounding effects of GI bleeding on hematocrit, iron status, and mucosal inflammation endpoints [1]. Additionally, salicylate's lack of platelet COX-1 acetylation preserves normal hemostatic function, avoiding the bleeding risk associated with aspirin that can complicate surgical interventions or sacrifice procedures [2].

Pharmacokinetic Studies Across Species with Divergent Metabolic Capacity

Salicylate is the compound of choice for comparative pharmacokinetic studies designed to interrogate species-specific differences in Phase II conjugation, particularly glycine conjugation capacity. The 4.4-fold difference in elimination half-life between cats (37.6 h) and dogs (8.6 h), and the 48-fold difference between cats and goats (0.78 h), provide a robust dynamic range for assessing genetic or pharmacological modulation of glycine N-acyltransferase activity [3][4]. Researchers should procure sodium salicylate of USP reference standard grade for such studies to ensure purity and minimize batch-to-batch variability in bioavailability .

COX-Independent Anti-Inflammatory Pathway Dissection (IKK/NF-κB, p300 KAT)

Salicylate is an essential tool compound for dissecting COX-independent anti-inflammatory mechanisms. Unlike aspirin (irreversible COX acetylation) and ibuprofen (potent competitive COX inhibition), salicylate is a weak COX inhibitor in vitro yet retains anti-inflammatory efficacy in vivo through alternative targets including IκB kinase (IKK)/NF-κB pathway inhibition and CBP/p300 lysine acetyltransferase (KAT) inhibition (IC50 ≈ 1.05 mM) [5][6]. Researchers investigating the relative contributions of COX-dependent vs. COX-independent pathways to inflammatory phenotypes should include salicylate as a critical control, with high-purity (>99%) sodium salicylate recommended to avoid off-target effects from impurities .

HPLC Method Development and Bioanalytical Assay Validation Requiring Multi-Analyte Profiling

Salicylate's well-characterized metabolic profile (salicyluric acid, gentisic acid, and labile salicyl acyl glucuronide) makes it an ideal model compound for developing and validating multi-analyte HPLC methods. The validated method described in the literature achieves an LLOQ of 0.2 µg/mL for salicylate with simultaneous quantitation of three metabolites, and includes critical sample stabilization steps (pH adjustment to 3–4) to preserve the labile acyl glucuronide [7]. USP Reference Standard-grade sodium salicylate (CAS 54-21-7, ≥99.5% purity) should be procured for method validation to ensure compliance with compendial requirements and traceability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-HBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.